methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
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Description
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H16ClN3O5S and its molecular weight is 469.9. The purity is usually 95%.
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Biological Activity
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅ClN₂O₄S
- Molecular Weight : 384.84 g/mol
- CAS Number : 88150-62-3
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study by Sayed et al. (2019) demonstrated that derivatives of thieno[3,2-d]pyrimidine compounds showed potent growth inhibition against various cancer cell lines, particularly highlighting the effectiveness of chlorinated phenyl groups in enhancing anticancer activity .
Table 1: Anticancer Activity Against Different Cell Lines
Antimicrobial Activity
The compound has also shown promising antimicrobial effects. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl moiety is believed to contribute to its enhanced antimicrobial efficacy .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 31.25 | |
Escherichia coli | 62.50 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Mechanism : Its antimicrobial action is likely due to disrupting bacterial cell wall synthesis and function.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer showed a significant reduction in tumor size after treatment with this compound compared to standard chemotherapy .
- Antimicrobial Efficacy in Clinical Isolates : A study assessed the effectiveness of the compound against clinical isolates of Staphylococcus aureus and found it to be effective in reducing bacterial load in infected wounds .
Properties
CAS No. |
1261021-17-3 |
---|---|
Molecular Formula |
C22H16ClN3O5S |
Molecular Weight |
469.9 |
IUPAC Name |
methyl 4-[[2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H16ClN3O5S/c1-31-21(29)13-5-7-15(8-6-13)24-18(27)12-25-17-9-10-32-19(17)20(28)26(22(25)30)16-4-2-3-14(23)11-16/h2-11H,12H2,1H3,(H,24,27) |
InChI Key |
KEASNKAVYNWXNA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
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